molecular formula C17H26N2O B4844251 N-(1-benzylpiperidin-4-yl)pentanamide

N-(1-benzylpiperidin-4-yl)pentanamide

Cat. No.: B4844251
M. Wt: 274.4 g/mol
InChI Key: XNQOATPRXUJUDA-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)pentanamide is a compound belonging to the class of organic compounds known as N-benzylpiperidines. These compounds contain a piperidine ring conjugated to a benzyl group through one nitrogen ring atom.

Preparation Methods

The synthesis of N-(1-benzylpiperidin-4-yl)pentanamide typically involves the reaction of 1-benzylpiperidine with pentanoyl chloride under appropriate conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

N-(1-benzylpiperidin-4-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)pentanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, this compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways .

The molecular targets and pathways involved in the compound’s mechanism of action are still under investigation.

Comparison with Similar Compounds

N-(1-benzylpiperidin-4-yl)pentanamide can be compared with other similar compounds, such as:

    4-Benzylpiperidine: This compound is a monoamine releasing agent with selectivity for releasing dopamine versus serotonin.

    N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide: This compound belongs to the same class of N-benzylpiperidines and has similar chemical properties.

    Benzylfentanyl: A fentanyl analog opioid with structural similarity to this compound.

Its ability to interact with specific molecular targets makes it a valuable compound for research and development .

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-2-3-9-17(20)18-16-10-12-19(13-11-16)14-15-7-5-4-6-8-15/h4-8,16H,2-3,9-14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQOATPRXUJUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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